molecular formula C19H24N4O3S B3324884 Emlenoflast CAS No. 1995067-59-8

Emlenoflast

Cat. No.: B3324884
CAS No.: 1995067-59-8
M. Wt: 388.5 g/mol
InChI Key: MTOUOUSKXWSTAX-UHFFFAOYSA-N
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Description

Emlenoflast is a synthetic organic compound known for its role as a selective inhibitor of the NLRP3 inflammasome. It was developed by Inflazome and later acquired by Roche in 2020. This compound is notable for its ability to cross the blood-brain barrier, making it a potential candidate for treating neuroinflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Emlenoflast is synthesized through a series of chemical reactions involving the formation of a sulfonylurea structure. The key steps include the reaction of a hexahydro-s-indacenyl compound with a propan-2-ylpyrazole-3-sulfonylurea under controlled conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

Emlenoflast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Emlenoflast has a wide range of scientific research applications, including:

Mechanism of Action

Emlenoflast exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. The compound binds to the NLRP3 protein, preventing its activation and subsequent production of proinflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and cell death associated with various inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Emlenoflast

This compound is unique due to its ability to cross the blood-brain barrier, making it particularly valuable for treating neuroinflammatory conditions. Its high selectivity and potency as an NLRP3 inhibitor also distinguish it from other similar compounds .

Properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOUOUSKXWSTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995067-59-8
Record name Inzomelid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995067598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMLENOFLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4RYG0M76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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